REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[CH:7][C:3]=1C(O)=O.C([N:17](CC)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1>CC(O)(C)C.Cl[Cu]>[F:1][C:2]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[CH:7][C:3]=1[NH2:17]
|
Name
|
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=CC(=C1)C(F)(F)F
|
Name
|
|
Quantity
|
533.8 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
11.7 L
|
Type
|
solvent
|
Smiles
|
CC(C)(C)O
|
Name
|
CuCl
|
Quantity
|
14.26 g
|
Type
|
catalyst
|
Smiles
|
Cl[Cu]
|
Name
|
|
Quantity
|
1393 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After heating at 80˜85° C. overnight the solution
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residual was dissolved in H2O
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers was dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residual was dissolved in tert-Butyl methyl ether (TBME)
|
Type
|
CUSTOM
|
Details
|
HCl (gas) was bubbled in for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The filtrate was collected
|
Type
|
DISSOLUTION
|
Details
|
dissolved in water and basified with 2 M NaOH
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with TBME
|
Type
|
CUSTOM
|
Details
|
The organic layers were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(N)C=CC(=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 498 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |